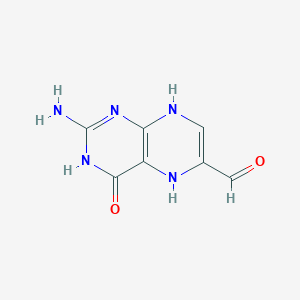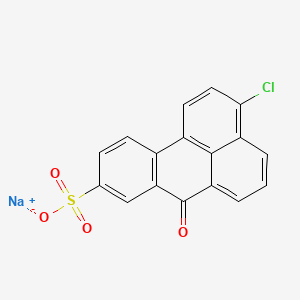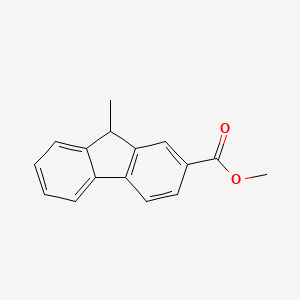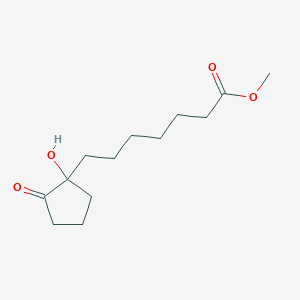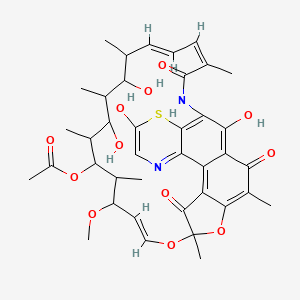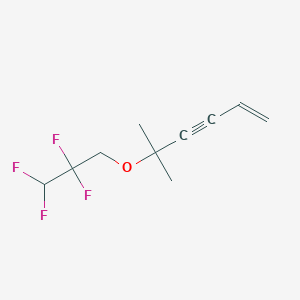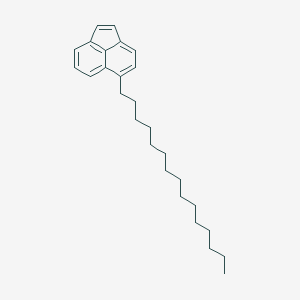
Acenaphthylene, 5-pentadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthylene, 5-pentadecyl- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a pentadecyl group attached to the acenaphthylene core. The molecular formula for acenaphthylene, 5-pentadecyl- is C27H50, and it has a molecular weight of 374.6859 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, 5-pentadecyl- typically involves the alkylation of acenaphthylene with a pentadecyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows:
- Acenaphthylene is dissolved in an inert solvent such as dichloromethane.
- The pentadecyl halide is added to the solution.
- The Lewis acid catalyst is introduced, and the reaction mixture is stirred at a controlled temperature.
- The product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of acenaphthylene, 5-pentadecyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acenaphthylene, 5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of acenaphthylene, 5-pentadecyl- typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
Acenaphthylene, 5-pentadecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for therapeutic research.
Industry: Acenaphthylene, 5-pentadecyl- is used in the production of polymers, dyes, and other industrial chemicals. .
Mecanismo De Acción
The mechanism of action of acenaphthylene, 5-pentadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Influencing biochemical pathways, resulting in altered physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Acenaphthene: A hydrogenated derivative of acenaphthylene, used in the production of dyes and plastics.
Naphthalene: A simpler polycyclic aromatic hydrocarbon, used in mothballs and as a precursor to other chemicals.
Anthracene: Another polycyclic aromatic hydrocarbon, used in the production of dyes and as a scintillator in radiation detection.
Uniqueness
Acenaphthylene, 5-pentadecyl- is unique due to the presence of the long pentadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in non-polar solvents and influences its reactivity compared to other polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
66291-93-8 |
|---|---|
Fórmula molecular |
C27H38 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
5-pentadecylacenaphthylene |
InChI |
InChI=1S/C27H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-19-20-25-22-21-24-17-15-18-26(23)27(24)25/h15,17-22H,2-14,16H2,1H3 |
Clave InChI |
HXPNMJJPBXOHQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC=C2C=CC3=C2C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


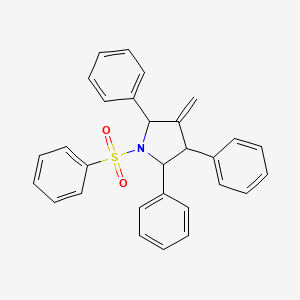


![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
